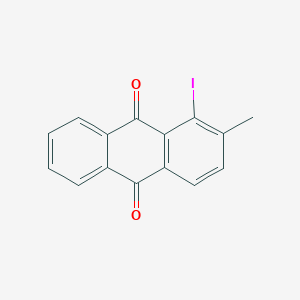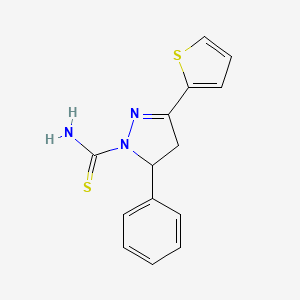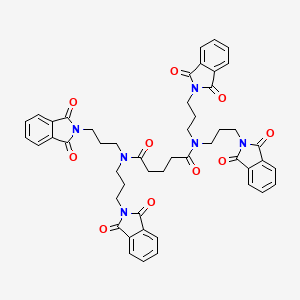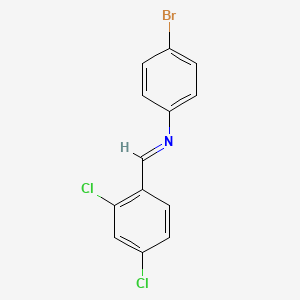
4-Bromo-N-(2,4-dichlorobenzylidene)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-(2,4-dichlorobenzylidene)aniline is a chemical compound with the molecular formula C13H8BrCl2N It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2,4-dichlorobenzylidene)aniline typically involves the condensation reaction between 4-bromoaniline and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
4-Bromo-N-(2,4-dichlorobenzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would regenerate the starting amine and aldehyde.
科学研究应用
4-Bromo-N-(2,4-dichlorobenzylidene)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use in developing pharmaceuticals, particularly in the areas of antimicrobial and anticancer agents.
Industry: It is used in the production of dyes and pigments, as well as in the development of materials with specific electronic properties.
作用机制
The mechanism by which 4-Bromo-N-(2,4-dichlorobenzylidene)aniline exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The Schiff base structure allows it to form stable complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Bromo-N-(2-chlorobenzylidene)aniline
- 4-Bromo-N-(3,4-dichlorobenzylidene)aniline
- 4-Chloro-N-(2,4-dichlorobenzylidene)aniline
Uniqueness
4-Bromo-N-(2,4-dichlorobenzylidene)aniline is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and its ability to form complexes with metal ions, making it particularly useful in coordination chemistry and materials science.
属性
CAS 编号 |
14632-35-0 |
|---|---|
分子式 |
C13H8BrCl2N |
分子量 |
329.0 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H8BrCl2N/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16/h1-8H |
InChI 键 |
VMLIQUBRQZTNBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



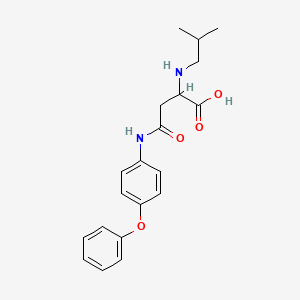
![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)
